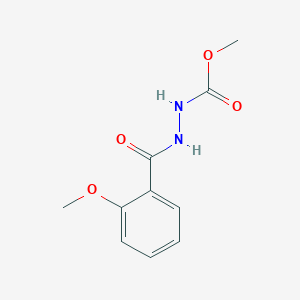![molecular formula C19H21ClN2OS B4990785 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-phenylpiperazine](/img/structure/B4990785.png)
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-phenylpiperazine, commonly known as CPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a piperazine-based compound that has been extensively studied for its effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of CPP is not fully understood, but it is thought to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. CPP has also been shown to increase the release of dopamine, norepinephrine, and serotonin in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects. In animal models, CPP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. CPP has also been shown to increase the expression of c-Fos, a protein that is involved in the regulation of gene expression in the brain. Additionally, CPP has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPP in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, CPP is relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using CPP is that it has not yet been approved for clinical use, so its potential therapeutic applications are still being explored.
Direcciones Futuras
There are several potential future directions for research on CPP. One area of interest is the development of novel compounds based on the structure of CPP that may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of CPP and its effects on neurotransmitter systems in the brain. Finally, clinical trials are needed to determine the safety and efficacy of CPP in humans, which may lead to its approval for clinical use in the treatment of anxiety, depression, and schizophrenia.
Métodos De Síntesis
CPP can be synthesized using a variety of methods, including the reaction of 1-(4-chlorophenyl)piperazine with 3-mercaptopropionic acid, followed by esterification with 4-phenylbutyric acid. Another method involves the reaction of 1-(4-chlorophenyl)piperazine with 3-(4-chlorophenyl)thiopropanoic acid, followed by esterification with 4-phenylbutyric acid. Both methods result in the formation of CPP, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and schizophrenia. CPP has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to be effective in reducing psychotic symptoms in patients with schizophrenia. Additionally, CPP has been studied for its potential as a cognitive enhancer, as it has been shown to improve memory and learning in animal models.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2OS/c20-16-6-8-18(9-7-16)24-15-10-19(23)22-13-11-21(12-14-22)17-4-2-1-3-5-17/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOIVRLKMSGXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4990706.png)
![3-(2-furyl)-1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4990712.png)
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B4990722.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4990729.png)

![1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B4990737.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4990767.png)
![5-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B4990774.png)
![1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4990782.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4990788.png)
![3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4990789.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane](/img/structure/B4990793.png)